molecular formula C8H19ClN2O2S B1421632 N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 1232059-95-8

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No.: B1421632
CAS No.: 1232059-95-8
M. Wt: 242.77 g/mol
InChI Key: NFUXIHYDBVVORQ-UHFFFAOYSA-N
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Description

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2S and its molecular weight is 242.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mutagenic and Carcinogenic Properties of Ethylating Agents

Ethyl methanesulfonate (EMS), a chemical related to the class of sulfonamides, demonstrates mutagenic properties across various genetic test systems, from viruses to mammals. It's also recognized for its carcinogenic potential in mammals. The study by Sega (1984) delves into the mechanisms of EMS-induced genetic mutations, including the alkylation of DNA at nitrogen positions and the potential for causing chromosome breakage through the hydrolysis of DNA bases ethylated by EMS (Sega, 1984).

Applications in Synthesis of N-heterocycles

Tert-butanesulfinamide's role in asymmetric N-heterocycle synthesis via sulfinimines, particularly in creating piperidines, pyrrolidines, and azetidines, indicates the utility of sulfonamide derivatives in synthesizing structurally diverse natural products and therapeutic agents. Philip et al. (2020) provide an overview of tert-butanesulfinamide-mediated asymmetric syntheses from 2010 to 2020, reflecting on the method's general applicability in creating complex molecular structures (Philip et al., 2020).

Potential Health Effects of Occupational Exposure to Solvents

Ruder (2006) discusses the adverse health effects associated with occupational exposure to chlorinated solvents, emphasizing the toxicological profiles of compounds like methylene chloride and trichloroethylene. This research underscores the importance of understanding the health implications of chemical exposure, which is relevant for handling and safety protocols in research involving similar compounds (Ruder, 2006).

Methane Oxidation and Environmental Implications

The anaerobic oxidation of methane (AOM) with sulfate, mediated by methanotrophic archaea and sulfate-reducing bacteria, highlights the environmental significance of methane as a greenhouse gas and the microbial pathways for its mitigation. Niemann and Elvert (2008) review the lipid biomarker signatures of AOM communities, contributing to our understanding of methane's role in the global carbon cycle and potential strategies for environmental management (Niemann & Elvert, 2008).

Properties

IUPAC Name

N-ethyl-N-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-3-10(13(2,11)12)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUXIHYDBVVORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.